N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide

Description

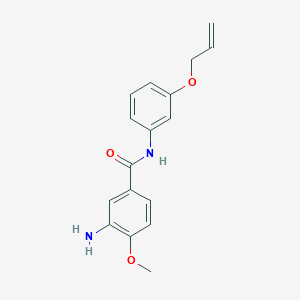

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is a benzamide derivative featuring a biaryl amide core structure. Its molecular architecture includes a 4-methoxybenzamide group linked to a 3-(allyloxy)phenyl moiety via an amide bond, with an additional amino substituent at the 3-position of the benzamide ring (Figure 1). This compound was identified as a lead candidate through high-throughput screening of 30,000 drug-like molecules from the ChemBridge DIVERSet library, demonstrating potent inhibition against Candida albicans filamentation and virulence .

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

3-amino-4-methoxy-N-(3-prop-2-enoxyphenyl)benzamide |

InChI |

InChI=1S/C17H18N2O3/c1-3-9-22-14-6-4-5-13(11-14)19-17(20)12-7-8-16(21-2)15(18)10-12/h3-8,10-11H,1,9,18H2,2H3,(H,19,20) |

InChI Key |

VPMIILZADQKPBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with 3-(allyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Conversion to amines.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Antifungal Activity

- This group is absent in analogs like 4-methoxy-N-(3-methylphenyl)benzamide , which lacks antifungal data but likely exhibits reduced efficacy due to simplified substitution.

- Amino Group: The 3-amino substituent on the benzamide ring is critical for activity. Analogs lacking this group (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) may fail to inhibit virulence genes like SAP5 or ALS3 .

Role of Halogen and Alkyl Substituents

- Chloro and Ethyl Groups: Compounds such as 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide and 3-Amino-N-(3-ethylphenyl)-4-methoxybenzamide introduce halogen or alkyl groups to the phenyl ring. These modifications may alter pharmacokinetic properties (e.g., lipophilicity, metabolic stability) but their biological effects remain uncharacterized compared to the allyloxy variant.

Functional Diversification in Benzamides

- Antioxidant Activity : The 3-acetoxy-2-methyl-N-(4-methoxyphenyl)-benzamide demonstrates that electron-donating groups (e.g., acetoxy) can redirect activity toward antioxidant pathways, underscoring the versatility of benzamide scaffolds.

- Catalytic Applications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights non-biological applications, where the N,O-bidentate directing group facilitates metal-catalyzed reactions.

Research Implications and Gaps

- Structural Optimization: The allyloxy and amino groups in this compound are pivotal for antifungal activity. Future studies could explore hybrid analogs combining these features with halogen substituents to enhance potency or reduce toxicity.

Biological Activity

N-(3-(Allyloxy)phenyl)-3-amino-4-methoxybenzamide is a compound that has garnered attention for its biological activity, particularly in the context of antifungal and antiviral properties. This article delves into the compound's mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a biaryl amide structure, characterized by an allyloxy group attached to a phenyl ring and a methoxy group on the adjacent benzamide. This unique configuration contributes to its biological activity, particularly against pathogenic fungi such as Candida albicans.

-

Inhibition of Filamentation :

- The leading compound from a series that includes N-(3-(allyloxy)phenyl)-4-methoxybenzamide has been shown to prevent filamentation in C. albicans, which is crucial for its pathogenicity. In vitro studies demonstrated that this compound inhibited the yeast-to-hypha transition under various growth conditions, effectively disrupting biofilm formation and reducing virulence .

- Antibiofilm Activity :

-

In Vivo Efficacy :

- In murine models of invasive candidiasis, treatment with N-(3-(allyloxy)phenyl)-4-methoxybenzamide resulted in improved survival rates compared to untreated controls. Histological examinations revealed that treated animals had predominantly yeast forms of the fungus in their tissues, indicating effective inhibition of filamentous growth .

Table 1: Summary of Biological Activity

| Activity | Effect | Model |

|---|---|---|

| Filamentation Inhibition | Prevented yeast-to-hypha transition | In vitro (C. albicans) |

| Antibiofilm Formation | Reduced biofilm development | In vitro (C. albicans) |

| Survival Rate Improvement | Increased survival in infected mice | In vivo (murine model) |

Case Studies

-

Study on Filamentation and Biofilm Formation :

- A study conducted by researchers aimed at identifying anti-virulence compounds led to the discovery that N-(3-(allyloxy)phenyl)-4-methoxybenzamide inhibited filamentation in C. albicans across all tested media conditions. This suggests a broad-spectrum activity against different growth environments .

-

Murine Model Research :

- In a murine model study, treatment with the compound resulted in significant differences in survival rates between treated and untreated groups, reinforcing its potential as an anti-candidiasis agent . The study highlighted that seven out of eight treated mice survived compared to only two out of eight in the untreated group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.